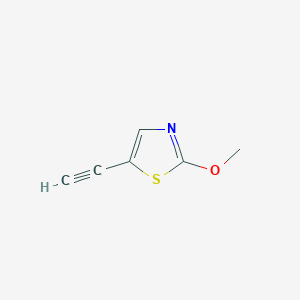

5-Ethynyl-2-methoxy-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Ethynyl-2-methoxy-1,3-thiazole” is a derivative of thiazole, which is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The term ‘thiazole’ also refers to a large family of derivatives . Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives have been synthesized in good yields .Molecular Structure Analysis

The molecular structure of “5-Ethynyl-2-methoxy-1,3-thiazole” is a derivative of the thiazole structure. The thiazole structure is planar and characterized by significant pi-electron delocalization, which gives it some degree of aromaticity .Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are diverse and depend on the specific derivative and reaction conditions. For example, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Scientific Research Applications

Agrochemical Applications

Thiazoles, including 5-Ethynyl-2-methoxy-1,3-thiazole, have found utility in agrochemicals. They serve as building blocks for various pesticides, herbicides, and fungicides. Researchers have explored their potential as environmentally friendly alternatives to conventional agrochemicals due to their unique structural features and biological activities .

Industrial Uses

In the industrial realm, thiazoles play a crucial role. They contribute to rubber vulcanization, liquid crystal synthesis, and catalyst development. The incorporation of 5-Ethynyl-2-methoxy-1,3-thiazole into these processes could enhance performance and sustainability .

Photographic Sensitizers

Thiazoles have been investigated as sensitizers in photographic materials. Their ability to absorb light and facilitate photochemical reactions makes them valuable components in imaging technologies .

a. Antimicrobial Activity: b. Antiretroviral Activity: c. Anticancer Potential: d. Other Health-Related Activities:- Anti-Inflammatory : Thiazoles like Meloxicam exhibit anti-inflammatory properties .

- Anti-Alzheimer : Thiazoles have been explored as potential agents in Alzheimer’s disease management .

- Antihypertensive : Certain thiazole derivatives may have antihypertensive effects .

- Antioxidant : Thiazoles contribute to antioxidant activity .

- Hepatoprotective : Some thiazole-based compounds show hepatoprotective effects .

Natural Products and Structural Features

Thiazole moieties appear in various natural products, including vitamin B and penicillin. Their presence underscores their biological relevance .

Synthesis and Biological Evaluation of Thiazole Derivatives Thiazole: A Versatile Standalone Moiety in Medicinal Chemistry

properties

IUPAC Name |

5-ethynyl-2-methoxy-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c1-3-5-4-7-6(8-2)9-5/h1,4H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVQFFYXGRCMSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(S1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethynyl-2-methoxy-1,3-thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B3018507.png)

![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate](/img/structure/B3018508.png)

![2-Chloro-N-[2-methoxy-2-(oxolan-3-yl)ethyl]acetamide](/img/structure/B3018511.png)

![2-chloro-N-({2-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B3018518.png)

![2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B3018524.png)

![Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B3018525.png)

![2-Chloro-1-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)propan-1-one](/img/structure/B3018526.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3018530.png)